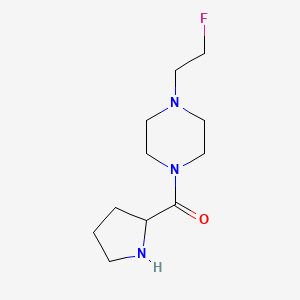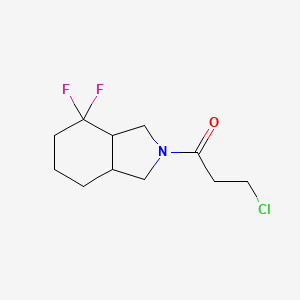![molecular formula C9H15N3O2 B1478875 5-(3-氨基丙基)四氢吡咯并[3,4-c]吡咯-1,3(2H,3aH)-二酮 CAS No. 1861402-84-7](/img/structure/B1478875.png)
5-(3-氨基丙基)四氢吡咯并[3,4-c]吡咯-1,3(2H,3aH)-二酮
描述
“5-(3-aminopropyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione” is a type of polyfunctional hexahydropyrrolo[3,4-b]pyrrole . These compounds are the core of numerous compounds with various useful properties. For example, they are used as optoelectronic materials, pigments for varied purposes, and are characterized by a variety of biological activities .
Synthesis Analysis
A new synthetic approach to polyfunctional hexahydropyrrolo[3,4-b]pyrroles was developed based on cyclization of N-arylbromomaleimides with aminocrotonic acid esters . A highly chemo- and stereoselective reaction is a Hantzsch-type domino process, involving the steps of initial nucleophilic C-addition or substitution and subsequent intramolecular nucleophilic addition without recyclyzation of imide cycle .Molecular Structure Analysis
The molecular structure of “5-(3-aminopropyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione” is tricyclic, condensed at the C(4)–N(5) bond with five-, six-, or seven-membered heterocycles .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “5-(3-aminopropyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione” are based on the (3+2) cycloaddition reaction of a variety of azomethine ylides with maleimides .科学研究应用
光电材料
该化合物在光电材料的开发中用作核心结构。 其共轭体系和含氮杂环使其成为用于有机发光二极管 (OLED) 和光伏电池的理想选择。 吡咯环的富电子性质有助于这些应用中必不可少的电荷转移过程 .
颜料和染料
由于其鲜艳的色彩和稳定性,该化合物用于合成用于各种用途的颜料。 这些颜料在工业染色工艺中得到应用,包括纺织品和油墨,提供耐久性和多种色调 .
生物活性
该化合物的双环结构类似于许多生物活性分子中发现的结构。 它已被研究作为蛋白质甲基转移酶和糖基转移酶的潜在抑制剂,它们分别是表观遗传学和碳水化合物代谢途径中的关键酶 .
血清素受体调节
该化合物的衍生物已被探索作为各种血清素 5-HT 受体的激动剂。 这些受体在神经过程起着重要作用,调节这些受体可以导致对抑郁症、焦虑症和其他情绪障碍的潜在治疗方法 .
整合素拮抗剂
该化合物已被确定为整合素 VLA-4 拮抗剂的结构类似物。 这种整合素参与免疫反应和炎症,拮抗剂可用于治疗哮喘和多发性硬化症等疾病 .
抗菌剂
研究表明,该化合物的衍生物可以作为抗菌氟喹诺酮的有希望的结构类似物。 这些类似物有可能克服细菌耐药机制,从而导致新类别的抗生素 .
合成化学
在合成化学中,该化合物用于多米诺反应,例如 Hantzsch 型过程。 它涉及初始亲核加成或取代,然后是分子内亲核加成,从而能够有效地构建复杂分子 .
环加成反应
该化合物也是 (3+2) 环加成反应中的关键中间体,这些反应对于合成 C(4)–N(5)-缩合的四氢吡咯并吡咯-1,3-二酮至关重要。 这些反应对于创建三环结构很有价值,这些结构在许多生物碱和药理活性化合物中普遍存在 .
作用机制
The exact mechanism of action of 5-APTP is still not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters, such as serotonin and dopamine. It is also believed to act on the immune system by inhibiting the production of pro-inflammatory cytokines. In addition, 5-APTP has been shown to reduce oxidative stress and modulate the activity of nitric oxide, which is believed to have a role in the regulation of blood pressure.
Biochemical and Physiological Effects
5-APTP has been found to have a variety of biochemical and physiological effects. It has been found to modulate the activity of neurotransmitters, such as serotonin and dopamine, which are involved in the regulation of mood and behavior. In addition, 5-APTP has been found to reduce oxidative stress and modulate the activity of nitric oxide, which is believed to have a role in the regulation of blood pressure. It has also been found to reduce inflammation, which is believed to be involved in the development of a variety of diseases.
实验室实验的优点和局限性
The use of 5-APTP in laboratory experiments has a number of advantages. It is relatively easy to synthesize and is relatively stable in solution, making it suitable for use in a variety of experiments. In addition, it is non-toxic and has a low cost, making it a viable option for use in research. However, there are some limitations to the use of 5-APTP in laboratory experiments. It is not very soluble in water, which can limit its use in some experiments. In addition, it has a short half-life, which can make it difficult to use in experiments that require long-term exposure to the compound.
未来方向
The potential applications of 5-APTP are still being explored, and there are a number of potential future directions that could be taken. These include the development of new therapeutic agents based on 5-APTP, the use of 5-APTP in the treatment of neurological disorders, and the use of 5-APTP in the development of new diagnostic tools. In addition, further research into the biochemical and physiological effects of 5-APTP could lead to a better understanding of its potential therapeutic applications. Finally, the development of new synthetic methods for the synthesis of 5-APTP could lead to more efficient and cost-effective production of the compound.
属性
IUPAC Name |
5-(3-aminopropyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c10-2-1-3-12-4-6-7(5-12)9(14)11-8(6)13/h6-7H,1-5,10H2,(H,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTDSTCNQNNCCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1CCCN)C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propanoic acid](/img/structure/B1478792.png)



![3-(6-Chloropyrimidin-4-yl)-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B1478802.png)
![Azetidin-3-yl(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)methanone](/img/structure/B1478805.png)



![5-(6-Chloro-2-methylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B1478809.png)
![3-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propanoic acid](/img/structure/B1478811.png)
![2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)aniline](/img/structure/B1478813.png)
![4-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)aniline](/img/structure/B1478814.png)
![5-alanyl-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1478815.png)